5-Methyl-1-((4-methyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine
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Overview
Description
5-Methyl-1-((4-methyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine is a pyrazole derivative with potential applications in various fields such as medicinal chemistry, agrochemistry, and material science. Pyrazoles are known for their diverse pharmacological effects and structural versatility, making them valuable in drug discovery and other scientific research.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 5-methyl-1H-pyrazol-3-amine with 4-methyl-1H-pyrazole-1-carbaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the desired compound's purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to reduce nitro groups or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be used to introduce various substituents at different positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Pyrazole-3-one derivatives.
Reduction Products: Reduced pyrazole derivatives with various functional groups.
Substitution Products: Substituted pyrazoles with different alkyl or aryl groups.
Mechanism of Action
Target of Action
Similar compounds have been found to interact withLeishmania major pteridine reductase 1 (LmPTR1) , which plays a crucial role in the survival and proliferation of parasites.
Mode of Action
It’s suggested that similar compounds may inhibit the activity of their target proteins, such as lmptr1 . This inhibition could potentially disrupt the normal functioning of the parasite, leading to its death.
Biochemical Pathways
The inhibition of lmptr1 can disrupt the folate metabolism pathway, which is essential for the survival and proliferation of parasites .
Pharmacokinetics
Similar compounds are often designed to be highly soluble and stable to ensure good bioavailability .
Result of Action
The inhibition of lmptr1 can lead to the disruption of the folate metabolism pathway, potentially causing the death of the parasite .
Action Environment
Factors such as temperature and ph can generally affect the stability and efficacy of similar compounds .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has shown potential in biological studies, particularly in the development of antileishmanial and antimalarial agents. Medicine: Research is ongoing to explore its use in drug discovery, particularly for its potential therapeutic effects. Industry: The compound's versatility makes it valuable in material science for the development of new materials with specific properties.
Comparison with Similar Compounds
1-Methyl-1H-pyrazole: A simpler pyrazole derivative with fewer substituents.
3-Methyl-1H-pyrazole: Another pyrazole derivative with a different position of the methyl group.
4-Methyl-1H-pyrazole: Similar to the compound but without the additional pyrazole ring.
Uniqueness: The presence of two pyrazole rings and the specific substitution pattern in 5-Methyl-1-((4-methyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine distinguishes it from other pyrazole derivatives, potentially leading to unique chemical and biological properties.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies are essential to fully understand its properties and harness its full potential.
Properties
IUPAC Name |
5-methyl-1-[(4-methylpyrazol-1-yl)methyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-7-4-11-13(5-7)6-14-8(2)3-9(10)12-14/h3-5H,6H2,1-2H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLQEXOAPSPSBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CN2C=C(C=N2)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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